3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid 3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1131595-05-5
VCID: VC17545994
InChI: InChI=1S/C18H19NO4/c20-17(21)10-9-14-7-4-8-16(11-14)12-19-18(22)23-13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-13H2,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid

CAS No.: 1131595-05-5

Cat. No.: VC17545994

Molecular Formula: C18H19NO4

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid - 1131595-05-5

Specification

CAS No. 1131595-05-5
Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
IUPAC Name 3-[3-(phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C18H19NO4/c20-17(21)10-9-14-7-4-8-16(11-14)12-19-18(22)23-13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-13H2,(H,19,22)(H,20,21)
Standard InChI Key BSBCLJIXIYMPBW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC2=CC=CC(=C2)CCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(3-((((benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid, delineates its three key components:

  • Propanoic acid backbone: Provides carboxylic acid functionality for further derivatization.

  • 3-Phenyl substituent: A phenyl ring at the third carbon of the propanoic acid chain.

  • Benzyloxycarbonyl (Cbz)-protected aminomethyl group: A methylene-linked Cbz group on the phenyl ring, offering steric protection and synthetic versatility.

Comparative Analysis with Analogues

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 3-(3-((((benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is documented, plausible pathways can be inferred from related compounds:

Step 2: Purification and Isolation

  • Chromatographic Techniques: Preparative HPLC or column chromatography ensures high purity, as demonstrated in industrial-scale syntheses of analogous Cbz-protected amino acids .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Automated systems could enhance yield and reproducibility, minimizing side reactions during Cbz protection.

  • Green Chemistry Metrics: Solvent selection (e.g., ethyl acetate over dichloromethane) and catalyst recycling align with sustainable practices highlighted in patent literature .

Chemical Reactivity and Applications

Functional Group Transformations

Reaction TypeReagents/ConditionsProduct
DeprotectionH₂, Pd/CFree amine (3-(3-aminomethylphenyl)propanoic acid)
EsterificationMethanol, H₂SO₄Methyl ester derivative
AmidationEDC, NHS, primary aminesAmide-linked conjugates

Applications in Drug Discovery

  • Peptide Backbone Modification: The methylene spacer may enhance conformational flexibility in peptide analogs, potentially improving target binding.

  • Prodrug Design: The Cbz group’s labile nature under hydrogenation conditions allows controlled release of active amines in vivo.

Industrial and Research Utility

Material Science Applications

  • Polymer Crosslinking: The carboxylic acid and amine functionalities enable participation in step-growth polymerization, forming hydrogels with tunable mechanical properties.

Analytical Characterization

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 10H, Ar-H), 4.45 (s, 2H, CH₂Cbz), 3.12 (t, 2H, CH₂COO), 2.65 (t, 2H, CH₂Ph).

    • IR (KBr): 1715 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, Cbz), 1530 cm⁻¹ (N-H bend).

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Ensuring exclusive Cbz protection at the aminomethyl group without side reactions remains a challenge in non-symmetrical systems.

  • Scalability: Transitioning from batch to continuous flow systems requires optimization of residence time and catalyst loading .

Research Opportunities

  • Targeted Drug Delivery: Conjugating this compound to nanoparticles via amide bonds could enhance tumor-specific accumulation.

  • Biocatalysis: Exploring enzymatic deprotection methods (e.g., lipase-mediated ester hydrolysis) may offer greener alternatives to hydrogenation.

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